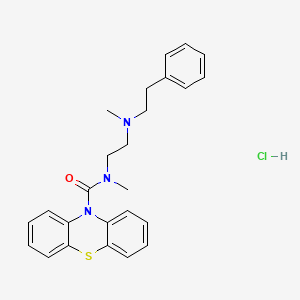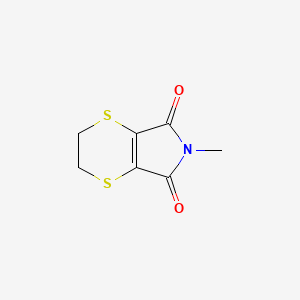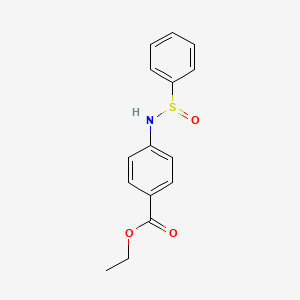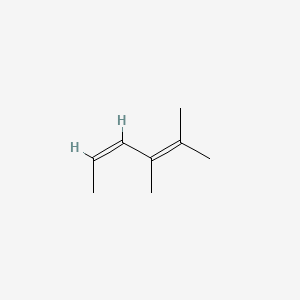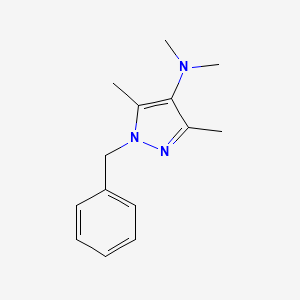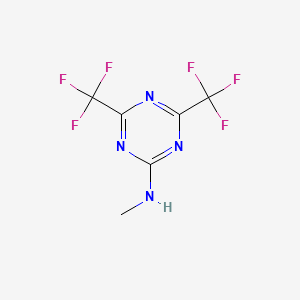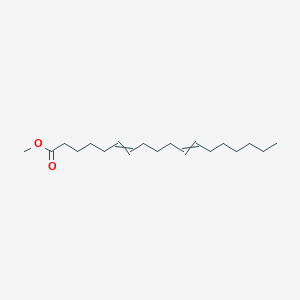
Methyl octadeca-6,11-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl octadeca-6,11-dienoate is an organic compound with the molecular formula C19H34O2. It is a type of fatty acid ester, specifically a methyl ester of octadecadienoic acid. This compound is known for its presence in various natural oils and its applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl octadeca-6,11-dienoate can be synthesized through several methods. One common approach involves the reduction of methyl santalbate (methyl octadec-11-en-9-ynoate) using zinc. This reduction process yields methyl octadeca-9,11-dienoate . Another method involves the demesylation of the mesyloxy derivative of methyl ricinelaidate (methyl 12-hydroxy-octadec-9-enoate) .
Industrial Production Methods
In industrial settings, this compound is often produced from natural oils such as castor oil. The oil undergoes a series of chemical reactions, including reduction and esterification, to yield the desired compound .
Chemical Reactions Analysis
Types of Reactions
Methyl octadeca-6,11-dienoate undergoes various chemical reactions, including:
Reduction: Catalytic reduction of the unsaturated peroxide cleaves the O–O bond.
Substitution: Bromination and epoxidation reactions yield dibromo and epoxy esters, respectively, with the peroxide group still intact.
Cycloaddition: Diels-Alder reactions with isoprene and other dienes produce substituted cyclohexenes.
Common Reagents and Conditions
Oxidation: Photosensitizers and oxygen.
Reduction: Catalysts such as palladium or platinum.
Substitution: Bromine or epoxides.
Cycloaddition: Dienes like isoprene and 2,3-dimethylbutadiene.
Major Products
Oxidation: Unsaturated cyclic peroxides.
Reduction: Cleaved O–O bonds.
Substitution: Dibromo and epoxy esters.
Cycloaddition: Substituted cyclohexenes.
Scientific Research Applications
Methyl octadeca-6,11-dienoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl octadeca-6,11-dienoate involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, it forms cyclic peroxides that can undergo further transformations . In biological systems, it may interact with cellular membranes and enzymes, influencing various biochemical pathways .
Comparison with Similar Compounds
Methyl octadeca-6,11-dienoate can be compared with other similar compounds, such as:
Methyl 9(Z),11(E)-octadecadienoate: Another conjugated linoleic acid ester with potential anticancer properties.
Methyl 9,12-dioxo-octadeca-10-enoate: Undergoes similar Diels-Alder reactions.
Linoleic acid methyl ester: A common fatty acid ester found in natural oils.
These compounds share similar chemical structures and reactivity but differ in their specific applications and biological activities.
Properties
CAS No. |
26181-68-0 |
|---|---|
Molecular Formula |
C19H34O2 |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
methyl octadeca-6,11-dienoate |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h8-9,13-14H,3-7,10-12,15-18H2,1-2H3 |
InChI Key |
IOYCVWCXFAUFKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCCCC=CCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![triazanium;2-[bis(carboxylatomethyl)amino]acetate](/img/structure/B14685359.png)

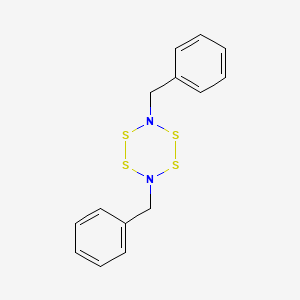
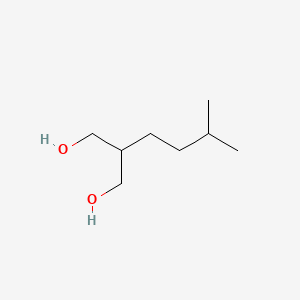
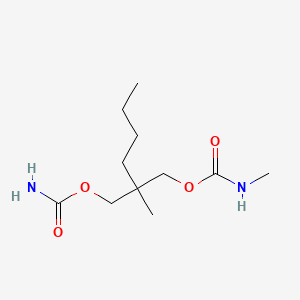
![3-(4-Chlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14685388.png)
